molecular formula C22H27N3O2S2 B1240146 Thioxanthene-2-sulfonamide, N,N-dimethyl-9-(3-(1-piperazinyl)propylidene)-, (E)- CAS No. 47623-20-1

Thioxanthene-2-sulfonamide, N,N-dimethyl-9-(3-(1-piperazinyl)propylidene)-, (E)-

Cat. No. B1240146
CAS RN: 47623-20-1
M. Wt: 429.6 g/mol
InChI Key: NIOGWJDNUIUWFG-CNHKJKLMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-9-[3-(1-piperazinyl)propylidene]-2-thioxanthenesulfonamide is a member of thioxanthenes.

Scientific Research Applications

Biological Screening and Fingerprint Applications

  • A study by Khan et al. (2019) synthesized and characterized derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) sulfonamides and alkylated piperazine derivatives for potential antibacterial, antifungal, and anthelmintic activity. The compounds demonstrated significant biological activities. Additionally, they were used for latent fingerprint analysis on various surfaces, indicating applications in forensic science (Khan et al., 2019).

Development of Adenosine Receptor Antagonists

  • Luo Yan et al. (2006) developed sulfonamide derivatives as adenosine A2B receptor antagonists, starting from compounds like 1-Propyl- and 1,3-dimethyl-8-p-sulfophenylxanthine. They introduced a new method for sulfonamide formation, yielding compounds with potent activity against A2B receptors. This research suggests potential applications in treating conditions mediated by adenosine receptors (Luo Yan et al., 2006).

Catalytic Applications in Organic Synthesis

  • Khazaei et al. (2016) reported the use of N-bromo sulfonamide reagents in catalyzing the synthesis of 9-aryl-1,8-dioxo-octahydroxanthene derivatives. The research highlights the role of these compounds in facilitating important reactions in organic chemistry (Khazaei et al., 2016).

Multifunctional Antioxidants for Age-Related Diseases

  • Jin et al. (2010) synthesized analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with antioxidant and metal-chelating properties. These compounds showed potential for the preventive treatment of cataract, age-related macular degeneration (AMD), and Alzheimer's dementia (AD), demonstrating their relevance in age-related disease research (Jin et al., 2010).

Antibacterial Activity

  • Ajani et al. (2013) synthesized N,N-diethyl amide bearing sulfonamides and evaluated their antibacterial efficacy. Their study showed that these compounds possess significant antibacterial properties, particularly against Escherichia coli and Staphylococcus aureus (Ajani et al., 2013).

Inhibition of MMP-12 in Disease Treatment

  • Norman (2009) discussed the use of amino-substituted xanthene, thioxanthene, and carbazole sulfonamido-carboxylic acid derivatives in inhibiting MMP-12. These compounds are suggested to be beneficial in treating conditions like osteoarthritis, rheumatoid arthritis, atherosclerosis, heart failure, fibrosis, pulmonary emphysema, tumor growth, asthma, and chronic obstructive pulmonary disorder (COPD) (Norman, 2009).

properties

CAS RN

47623-20-1

Product Name

Thioxanthene-2-sulfonamide, N,N-dimethyl-9-(3-(1-piperazinyl)propylidene)-, (E)-

Molecular Formula

C22H27N3O2S2

Molecular Weight

429.6 g/mol

IUPAC Name

(9E)-N,N-dimethyl-9-(3-piperazin-1-ylpropylidene)thioxanthene-2-sulfonamide

InChI

InChI=1S/C22H27N3O2S2/c1-24(2)29(26,27)17-9-10-22-20(16-17)18(19-6-3-4-8-21(19)28-22)7-5-13-25-14-11-23-12-15-25/h3-4,6-10,16,23H,5,11-15H2,1-2H3/b18-7+

InChI Key

NIOGWJDNUIUWFG-CNHKJKLMSA-N

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC\2=C(C=C1)SC3=CC=CC=C3/C2=C\CCN4CCNCC4

SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=CCCN4CCNCC4

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=CCCN4CCNCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thioxanthene-2-sulfonamide, N,N-dimethyl-9-(3-(1-piperazinyl)propylidene)-, (E)-
Reactant of Route 2
Thioxanthene-2-sulfonamide, N,N-dimethyl-9-(3-(1-piperazinyl)propylidene)-, (E)-
Reactant of Route 3
Thioxanthene-2-sulfonamide, N,N-dimethyl-9-(3-(1-piperazinyl)propylidene)-, (E)-
Reactant of Route 4
Thioxanthene-2-sulfonamide, N,N-dimethyl-9-(3-(1-piperazinyl)propylidene)-, (E)-
Reactant of Route 5
Thioxanthene-2-sulfonamide, N,N-dimethyl-9-(3-(1-piperazinyl)propylidene)-, (E)-
Reactant of Route 6
Thioxanthene-2-sulfonamide, N,N-dimethyl-9-(3-(1-piperazinyl)propylidene)-, (E)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.